molecular formula C12H14FN B14466424 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Cat. No.: B14466424
M. Wt: 191.24 g/mol
InChI Key: XMBSZMVTVFCHDR-UHFFFAOYSA-N
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Description

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a fluorinated derivative of carbazole, a heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the fluorination of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. One common method is the use of electrophilic fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

similar compounds are often synthesized using scalable processes that involve batch or continuous flow reactors, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of substituted carbazoles .

Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole

InChI

InChI=1S/C12H14FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2

InChI Key

XMBSZMVTVFCHDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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